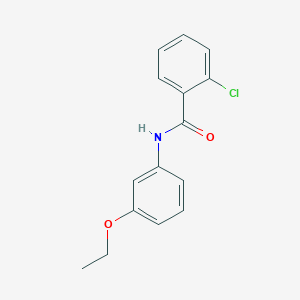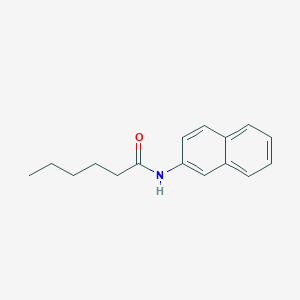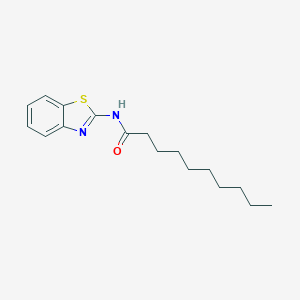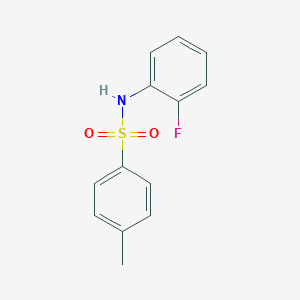
3-chloro-N-(4-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-isopropylphenyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes.
作用机制
The mechanism of action of 3-chloro-N-(4-isopropylphenyl)benzamide involves its selective binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the release of neurotransmitters such as dopamine and acetylcholine. This activation has been shown to have various physiological effects such as improving cognitive function, reducing inflammation, and reducing pain sensation.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 3-chloro-N-(4-isopropylphenyl)benzamide is its ability to improve cognitive function. Studies have shown that 3-chloro-N-(4-isopropylphenyl)benzamide can enhance learning and memory in animal models. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to reduce inflammation and pain sensation in various models.
实验室实验的优点和局限性
One of the major advantages of using 3-chloro-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the body. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have a long half-life, making it a valuable tool for studying the long-term effects of α7 nicotinic acetylcholine receptor activation. However, one of the limitations of using 3-chloro-N-(4-isopropylphenyl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental animals.
未来方向
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide. One potential direction is the development of 3-chloro-N-(4-isopropylphenyl)benzamide-based therapeutics for the treatment of various diseases such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the physiological effects of 3-chloro-N-(4-isopropylphenyl)benzamide and its potential applications in various fields of research. Finally, the development of new synthetic methods for 3-chloro-N-(4-isopropylphenyl)benzamide could lead to more efficient and cost-effective production of this valuable compound.
Conclusion:
In conclusion, 3-chloro-N-(4-isopropylphenyl)benzamide is a valuable tool for studying the α7 nicotinic acetylcholine receptor and its potential applications in various fields of research. The synthesis method for 3-chloro-N-(4-isopropylphenyl)benzamide has been optimized to produce high yields of pure compound. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide, including the development of new therapeutics and the further understanding of its physiological effects.
合成方法
The synthesis of 3-chloro-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-chloro-N-(4-isopropylphenyl)benzamide. This method has been optimized to produce high yields of 3-chloro-N-(4-isopropylphenyl)benzamide with high purity.
科学研究应用
3-chloro-N-(4-isopropylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the major applications of 3-chloro-N-(4-isopropylphenyl)benzamide is in the study of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to selectively activate this receptor, making it a valuable tool for studying its function and potential therapeutic applications.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
3-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
InChI 键 |
XFAVISVVUOEDDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



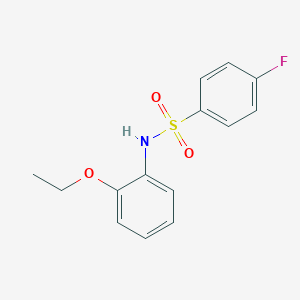
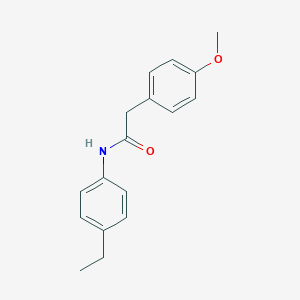


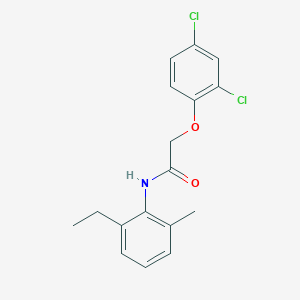
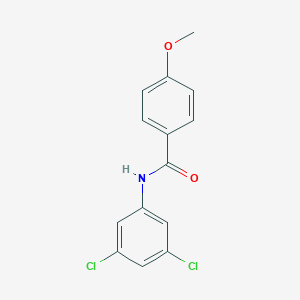
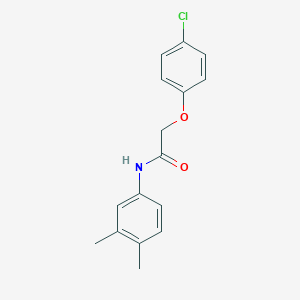
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
